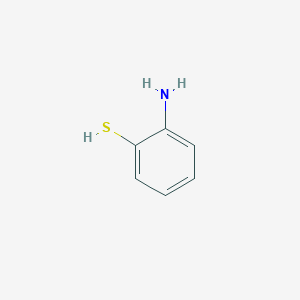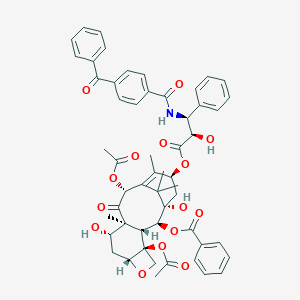
Benzoyltaxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoyltaxol is a chemical compound that is derived from the Taxus brevifolia tree. It is a potent anticancer agent that has been extensively researched due to its ability to inhibit microtubule depolymerization, which is essential for cell division.
作用機序
Benzoyltaxol inhibits microtubule depolymerization, which is essential for cell division. This leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to cell death. In addition, benzoyltaxol has been shown to induce apoptosis, which is a programmed cell death mechanism.
生化学的および生理学的効果
Benzoyltaxol has been shown to have a range of biochemical and physiological effects. It has been shown to induce the expression of p53, which is a tumor suppressor gene. In addition, benzoyltaxol has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of new blood vessels. This makes it a promising candidate for the treatment of solid tumors.
実験室実験の利点と制限
Benzoyltaxol has several advantages for lab experiments. It is a potent anticancer agent that has been extensively studied, making it a well-characterized compound. In addition, it has been shown to be effective against a wide range of cancer cell lines, making it a versatile compound. However, benzoyltaxol has several limitations for lab experiments. It is a challenging compound to synthesize, and the yield is typically low. In addition, it is a toxic compound that requires careful handling.
将来の方向性
There are several future directions for research on benzoyltaxol. One direction is to investigate the potential of benzoyltaxol as a combination therapy with other anticancer agents. Another direction is to investigate the potential of benzoyltaxol as a treatment for multidrug-resistant cancer cells. In addition, there is a need for the development of more efficient synthesis methods for benzoyltaxol. Finally, there is a need for further research on the biochemical and physiological effects of benzoyltaxol to better understand its mechanism of action.
Conclusion
In conclusion, benzoyltaxol is a potent anticancer agent that has been extensively studied for its ability to inhibit microtubule depolymerization. It has several advantages for lab experiments, including its versatility and well-characterized nature. However, it also has several limitations, including its challenging synthesis method and toxicity. There are several future directions for research on benzoyltaxol, including investigating its potential as a combination therapy and developing more efficient synthesis methods.
合成法
The synthesis of benzoyltaxol involves the isolation of taxol from the Taxus brevifolia tree, followed by the addition of benzoyl chloride to taxol in the presence of a base catalyst. This reaction produces benzoyltaxol, which can be purified using chromatography techniques. The yield of benzoyltaxol is typically low, which makes it a challenging compound to synthesize.
科学的研究の応用
Benzoyltaxol has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and ovarian cancer. In addition, benzoyltaxol has been shown to be effective against multidrug-resistant cancer cells, making it a promising candidate for cancer treatment.
特性
CAS番号 |
156481-34-4 |
|---|---|
製品名 |
Benzoyltaxol |
分子式 |
C54H55NO15 |
分子量 |
958 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-benzoylbenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C54H55NO15/c1-29-37(68-50(64)43(60)41(32-16-10-7-11-17-32)55-48(62)35-24-22-34(23-25-35)42(59)33-18-12-8-13-19-33)27-54(65)47(69-49(63)36-20-14-9-15-21-36)45-52(6,38(58)26-39-53(45,28-66-39)70-31(3)57)46(61)44(67-30(2)56)40(29)51(54,4)5/h7-25,37-39,41,43-45,47,58,60,65H,26-28H2,1-6H3,(H,55,62)/t37-,38-,39+,41-,43+,44+,45-,47-,52+,53-,54+/m0/s1 |
InChIキー |
ULRXXOPTBNYPKA-VFTBNVCNSA-N |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
同義語 |
enzoyl-taxol benzoyltaxol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



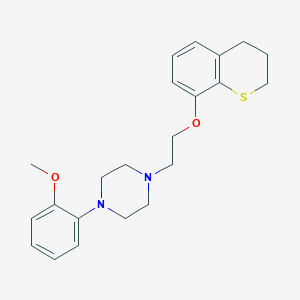
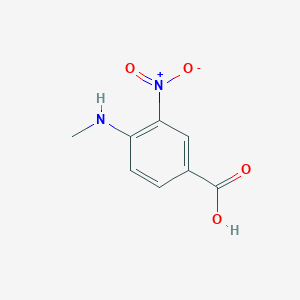
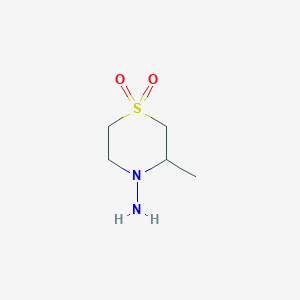
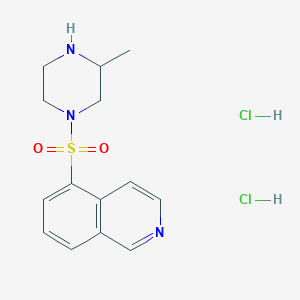
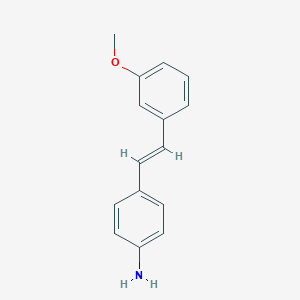
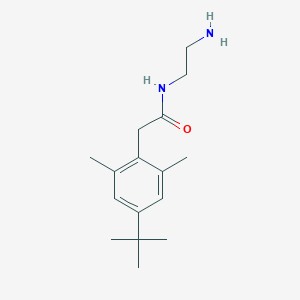
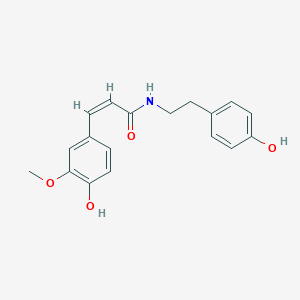
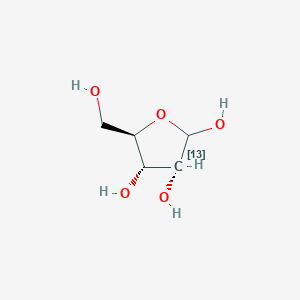
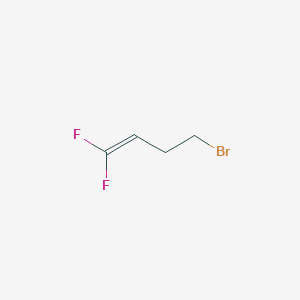
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
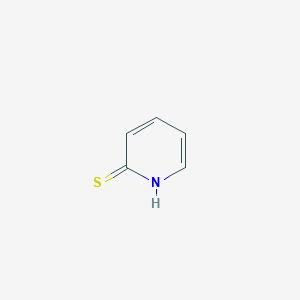
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)

